molecular formula C4H6N4O4 B12363254 6-Amino-5-nitro-1,3-diazinane-2,4-dione

6-Amino-5-nitro-1,3-diazinane-2,4-dione

Cat. No.: B12363254
M. Wt: 174.12 g/mol
InChI Key: SKMHDGRJZSUJRE-UHFFFAOYSA-N
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Description

6-Amino-5-nitro-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane (hexahydropyrimidine) backbone substituted with amino (-NH₂) and nitro (-NO₂) groups at positions 5 and 6, respectively. The compound’s functional groups (amino and nitro) are electron-donating and electron-withdrawing, respectively, which may influence its chemical behavior, such as stability, solubility, and interaction with biological targets.

Properties

Molecular Formula

C4H6N4O4

Molecular Weight

174.12 g/mol

IUPAC Name

6-amino-5-nitro-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h1-2H,5H2,(H2,6,7,9,10)

InChI Key

SKMHDGRJZSUJRE-UHFFFAOYSA-N

Canonical SMILES

C1(C(NC(=O)NC1=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-1,3-diazinane-2,4-dione typically involves the nitration of a precursor compound followed by amination.

Industrial Production Methods

Industrial production methods for 6-Amino-5-nitro-1,3-diazinane-2,4-dione often involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitro-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the nitro or amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like nitronium tetrafluoroborate for nitration and various amines for amination are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-Amino-5-nitro-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

(5E)-1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione (CAS 71342-66-0)

Structural Features :

  • Substituents: Ethyl group at position 1, imino (-NH) at position 6, and methoxyimino (-N-OCH₃) at position 3.
  • Molecular Formula : C₇H₁₀N₄O₃ .

Comparison :

  • Functional Groups: Unlike the target compound’s amino and nitro groups, this analog features imino and methoxyimino substituents. The imino group may enhance hydrogen-bonding capacity, while the methoxyimino group introduces steric bulk and moderate electron-withdrawing effects.
  • The absence of a nitro group reduces oxidative reactivity compared to the target compound.

5-Bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione (CAS 59411-67-5)

Structural Features :

  • Substituents : Bromo (-Br) and methyl (-CH₃) groups at position 5, methoxy (-OCH₃) at position 5.
  • Molecular Formula : C₆H₈BrN₃O₃ .

Comparison :

  • Functional Groups: Bromo and methoxy substituents contrast with the target compound’s amino and nitro groups. The bromo group is a strong leaving group, making this analog more susceptible to nucleophilic substitution reactions.
  • However, the bromo group could render the compound light-sensitive.
  • Applications : Brominated heterocycles are common in agrochemicals (e.g., herbicides or fungicides), suggesting possible pesticidal applications for this analog .

General Structural and Property Trends

Compound Key Substituents Molecular Formula Molecular Weight Notable Features
6-Amino-5-nitro-1,3-diazinane-2,4-dione -NH₂ (C5), -NO₂ (C6) Not explicitly stated Electron-withdrawing nitro group; potential reactivity in redox reactions
(5E)-1-Ethyl-6-imino-5-methoxyimino... -C₂H₅ (C1), -NH (C6), -N-OCH₃ (C5) C₇H₁₀N₄O₃ 210.19 g/mol Enhanced lipophilicity; imino groups for coordination
5-Bromo-6-methoxy-5-methyl... -Br (C5), -CH₃ (C5), -OCH₃ (C6) C₆H₈BrN₃O₃ 274.05 g/mol Bromo group for nucleophilic substitution; steric hindrance from methyl

Key Inferences :

  • Electronic Effects : The nitro group in the target compound likely increases acidity at adjacent positions compared to methoxy or bromo substituents.
  • Biological Interactions: Amino and nitro groups may enable hydrogen bonding and electrophilic interactions, whereas bromo and ethyl groups could enhance hydrophobic interactions.
  • Synthetic Accessibility : Crystallographic data from related pyrimidines (e.g., ) suggest that structural analogs are often characterized via X-ray diffraction, emphasizing the importance of substituent positioning for molecular packing .

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